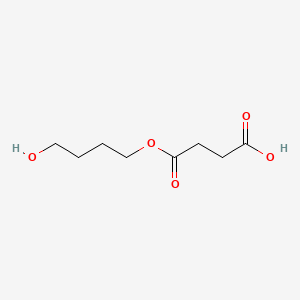

(4-Hydroxybutyl) hydrogen succinate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(4-hydroxybutoxy)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O5/c9-5-1-2-6-13-8(12)4-3-7(10)11/h9H,1-6H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCROXMKUVBDUMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCOC(=O)CCC(=O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40204686 | |

| Record name | (4-Hydroxybutyl) hydrogen succinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40204686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56149-52-1 | |

| Record name | 1-(4-Hydroxybutyl) butanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56149-52-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Hydroxybutyl) hydrogen succinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056149521 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4-Hydroxybutyl) hydrogen succinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40204686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-hydroxybutyl) hydrogen succinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.548 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to (4-Hydroxybutyl) hydrogen succinate: Structure, Properties, and Experimental Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Hydroxybutyl) hydrogen succinate, also known as butanedioic acid, mono(4-hydroxybutyl) ester, is a bifunctional organic molecule containing both a carboxylic acid and a hydroxyl group. This structure makes it a significant compound in both industrial and biological contexts. Industrially, it serves as a key monomer and intermediate in the synthesis of biodegradable polymers, most notably poly(butylene succinate) (PBS), a sustainable alternative to conventional plastics.[1] Biologically, its structural relationship to succinic acid, a crucial intermediate in the Krebs cycle, suggests potential involvement in cellular metabolism and signaling pathways.[1] This document provides a comprehensive overview of its chemical structure, physicochemical properties, and detailed experimental protocols for its synthesis and analysis.

Chemical Identity and Structure

This compound is the monoester formed from the reaction of succinic acid and 1,4-butanediol.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 4-(4-hydroxybutoxy)-4-oxobutanoic acid[1][2] |

| CAS Number | 56149-52-1[1][2][3][4] |

| Molecular Formula | C₈H₁₄O₅[1][2][3][4] |

| Canonical SMILES | C(CCOC(=O)CCC(=O)O)CO[2] |

| InChIKey | KCROXMKUVBDUMP-UHFFFAOYSA-N[2] |

| Synonyms | (4-Hydroxybutyl)hydrogen succinate, Butanedioic acid, mono(4-hydroxybutyl) ester[2][3] |

Physicochemical Properties

The physicochemical properties of this compound are critical for understanding its behavior in various applications, from polymer synthesis to potential biological interactions.

Table 2: Physicochemical Data

| Property | Value |

| Molecular Weight | 190.19 g/mol [1][2][3][4] |

| Density | 1.217 g/cm³[1][3] |

| Boiling Point | 373.6°C at 760 mmHg[1][3] |

| Flash Point | 150.6°C[1][3] |

| Vapor Pressure | 4.16 x 10⁻⁷ mmHg at 25°C[3] |

| pKa (Predicted) | 4.43 ± 0.17[3] |

| LogP | -0.06 to 0.17[3] |

| XLogP3 | -0.4[2][3] |

| Hydrogen Bond Donor Count | 2[3] |

| Hydrogen Bond Acceptor Count | 5[3] |

| Rotatable Bond Count | 8[3] |

| Topological Polar Surface Area | 83.8 Ų[2] |

| Complexity | 166[2][3] |

| Exact Mass | 190.08412354 Da[2][3] |

Experimental Protocols

Synthesis: Esterification of Succinic Acid and 1,4-Butanediol

This compound is the primary product of the initial esterification stage in the synthesis of poly(butylene succinate). The following protocol is adapted from standard procedures for PBS synthesis.[5]

Objective: To synthesize this compound via direct esterification.

Materials:

-

Succinic acid (1.0 mol equivalent)

-

1,4-butanediol (1.2 mol equivalent, slight excess to favor monoester formation and account for evaporation)

-

Tetrabutyl titanate (catalyst, ~0.1% by weight of reactants)

-

Nitrogen gas supply

-

Four-neck flask equipped with a mechanical stirrer, thermometer, nitrogen inlet, and a water separator with a condenser.

Procedure:

-

Charge the four-neck flask with succinic acid, 1,4-butanediol, and the tetrabutyl titanate catalyst.

-

Begin stirring and purge the system with nitrogen gas to create an inert atmosphere.

-

Heat the mixture to approximately 165°C.[5]

-

Maintain this temperature and continue stirring for 3 hours. During this period, water generated from the esterification reaction will be collected in the water separator.[5]

-

Monitor the reaction progress by measuring the amount of water collected. The reaction is considered complete for the esterification stage when the theoretical amount of water for monoester formation has been collected.

-

Cool the reaction mixture to room temperature. The resulting product is crude this compound, which can be purified or used directly for subsequent polycondensation.

Caption: Workflow for the synthesis of this compound.

Analytical Method: Reverse-Phase HPLC

A robust reverse-phase HPLC method has been established for the analysis and purification of this compound.[6]

Objective: To quantify or isolate this compound from a sample mixture.

Instrumentation & Conditions:

-

HPLC System: Standard HPLC or UPLC system with a UV detector.

-

Column: Newcrom R1 reverse-phase column.[6]

-

Mobile Phase: A mixture of Acetonitrile (MeCN) and Water, with Phosphoric Acid as a modifier.[6] A typical starting gradient could be 95:5 Water/MeCN, ramping to a higher MeCN concentration.

-

Flow Rate: 1.0 mL/min (for analytical scale).

-

Detection: UV, wavelength set according to the chromophore (e.g., ~210 nm for the carboxyl group).

-

MS-Compatibility Note: For applications requiring mass spectrometry (LC-MS), phosphoric acid must be replaced with a volatile modifier like formic acid.[6]

Procedure:

-

Prepare the mobile phase and degas thoroughly.

-

Equilibrate the Newcrom R1 column with the initial mobile phase conditions until a stable baseline is achieved.

-

Dissolve the sample in a suitable solvent (e.g., the initial mobile phase) to an appropriate concentration.

-

Inject the sample onto the column.

-

Run the gradient program to elute the compounds.

-

Detect the analyte using the UV detector and record the chromatogram. This compound is identified by its retention time, which is determined by running a pure standard under the same conditions.

-

For preparative separation, the method can be scaled up by using a larger column and increasing the flow rate and injection volume.[6]

Caption: General workflow for the HPLC analysis of the target compound.

Industrial and Biological Significance

The dual functionality of this compound positions it as a bridge between industrial polymer chemistry and fundamental biochemistry.

Industrial Application: The primary industrial relevance of this compound is its role as a precursor to Poly(butylene succinate) (PBS).[1] PBS is a biodegradable aliphatic polyester with thermoplastic properties comparable to polypropylene, making it suitable for applications in packaging, agriculture (mulch films), and disposable cutlery. The synthesis pathway involves the initial formation of the monoester, followed by a polycondensation step at higher temperatures and under vacuum to achieve a high molecular weight polymer.[5]

Biological Context: The molecule contains a succinate moiety, which is identical to succinic acid, a key metabolite in the citric acid cycle (Krebs cycle).[7] This cycle is central to cellular respiration and energy production in aerobic organisms. While direct participation of this compound in the Krebs cycle is not established, its structural similarity suggests it could interact with enzymes and receptors that recognize succinate.[1] For instance, succinate receptors (e.g., SUCNR1) are involved in metabolic regulation and inflammatory responses, presenting a potential area of investigation for this molecule in drug development.[1]

Caption: Industrial and biochemical roles of the succinate moiety.

References

- 1. This compound | 56149-52-1 | Benchchem [benchchem.com]

- 2. This compound | C8H14O5 | CID 92032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. lookchem.com [lookchem.com]

- 4. This compound | 56149-52-1 | GCA14952 [biosynth.com]

- 5. Synthesis of Poly(butylene succinate) Catalyzed by Tetrabutyl Titanate and Supported by Activated Carbon - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 7. Succinate(1-) | C4H5O4- | CID 3693574 - PubChem [pubchem.ncbi.nlm.nih.gov]

Synthesis of (4-Hydroxybutyl) Hydrogen Succinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary synthesis pathways for (4-Hydroxybutyl) hydrogen succinate, a valuable monoester intermediate. The document details both enzymatic and chemical synthesis methodologies, presenting quantitative data in structured tables for clear comparison, and providing detailed experimental protocols. Visual diagrams of the synthetic pathways are included to facilitate understanding.

Enzymatic Synthesis via Lipase Catalysis

The enzymatic synthesis of this compound offers a green and selective method, typically employing a lipase catalyst. The reaction proceeds via the ring-opening of succinic anhydride with 1,4-butanediol.

Reaction Pathway

The enzymatic synthesis involves the acylation of one of the hydroxyl groups of 1,4-butanediol by succinic anhydride, catalyzed by a lipase, most commonly Candida antarctica lipase B (CALB).

Experimental Protocol

A typical experimental procedure for the enzymatic synthesis is as follows:

In a 25 mL Erlenmeyer flask, a mixture of 1,4-butanediol (1 mmol, 0.090 g) and succinic anhydride (1 mmol, 0.100 g) is prepared. To this, 15 mL of toluene and 0.100 g of Candida antarctica lipase B (Novozym 435) are added. The flask is then capped and placed in a temperature-controlled shaker bath at 30°C with agitation at 80 U. The reaction progress is monitored by gas chromatography (GC). After completion (typically 24 hours), the reaction mixture is filtered to remove the enzyme, which is then washed with diethyl ether and methanol. The filtrate is concentrated under reduced pressure to yield the product.

It is important to note that under these specific conditions, the formation of the desired this compound may be minimal, as the reaction can favor the formation of the macrocyclic dilactone, the bis-ester of two molecules of 1,4-butanediol and two molecules of succinic anhydride. The yield of the open-chain monoester is reported to be very low under these conditions.

Quantitative Data

| Parameter | Value | Reference |

| Reactants | 1,4-Butanediol, Succinic Anhydride | Synlett 2005, No. 17, 2611–2614 |

| Catalyst | Candida antarctica lipase B (Novozym 435) | Synlett 2005, No. 17, 2611–2614 |

| Solvent | Toluene | Synlett 2005, No. 17, 2611–2614 |

| Temperature | 30°C | Synlett 2005, No. 17, 2611–2614 |

| Reaction Time | 24 hours | Synlett 2005, No. 17, 2611–2614 |

| Yield | Very low (favors dilactone formation) | Synlett 2005, No. 17, 2611–2614 |

Chemical Synthesis Pathways

Chemical synthesis provides an alternative route to this compound, often employing acid catalysts to facilitate the esterification reaction.

Acid-Catalyzed Esterification

The reaction between succinic anhydride and 1,4-butanediol can be effectively catalyzed by a strong acid, such as p-toluenesulfonic acid (p-TSA).

The acid catalyst protonates the anhydride, increasing its electrophilicity and promoting nucleophilic attack by the hydroxyl group of 1,4-butanediol.

A representative procedure for the acid-catalyzed synthesis is as follows:

A mixture of succinic anhydride (1 equivalent) and 1,4-butanediol (1 equivalent) is dissolved in a suitable solvent such as toluene. A catalytic amount of p-toluenesulfonic acid (e.g., 5 mol%) is added to the solution. The reaction mixture is heated to reflux, and the water formed during the reaction is removed azeotropically using a Dean-Stark apparatus. The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The crude product is then purified, for example, by column chromatography on silica gel.

Continuous Extraction Method for Monoesterification

A high-yield synthesis of monoesters from symmetrical diols can be achieved by performing the reaction in an aqueous solution and continuously extracting the product into a nonpolar solvent.[1]

A solution of 1,4-butanediol (e.g., 13.7 mmoles) in a mixture of glacial acetic acid (e.g., 25 ml) and water (e.g., 200 ml) containing a strong acid catalyst like concentrated sulfuric acid (e.g., 4 ml) is prepared.[1] This aqueous mixture is then continuously extracted with a nonpolar solvent, such as hexane, for an extended period (e.g., 40 hours).[1] The nonpolar solvent continuously removes the monoester from the aqueous phase as it is formed, thus preventing the formation of the diester. After the extraction is complete, the organic layer is separated, dried over an anhydrous salt (e.g., potassium carbonate), and the solvent is removed under reduced pressure to afford the monoester product.[1]

Quantitative Data for Chemical Synthesis

| Parameter | Acid-Catalyzed (Typical) | Continuous Extraction | Reference |

| Reactants | Succinic Anhydride, 1,4-Butanediol | 1,4-Butanediol, Acetic Acid | [1] |

| Catalyst | p-Toluenesulfonic acid | Sulfuric acid | [1] |

| Solvent | Toluene | Water / Hexane | [1] |

| Temperature | Reflux | Room Temperature | [1] |

| Yield | Good to High | >90% (for monoesters in general) | [1] |

| Purity | Variable, requires purification | >94% (for a similar monoester) | [1] |

Characterization Data

The structure of this compound can be confirmed by standard spectroscopic methods.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum will show characteristic peaks for the protons of the butyl chain, the succinyl moiety, and the hydroxyl and carboxylic acid groups.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display distinct signals for each carbon atom in the molecule, including the carbonyl carbons of the ester and carboxylic acid groups.

-

IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the alcohol and carboxylic acid, the C=O stretch of the ester and carboxylic acid, and the C-O stretch of the ester.

This guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to consult the primary literature for further details and to optimize the described methods for their specific applications.

References

(4-Hydroxybutyl) hydrogen succinate CAS number and identification

An In-depth Technical Guide on (4-Hydroxybutyl) hydrogen succinate

This technical guide provides a comprehensive overview of this compound, focusing on its identification, physicochemical properties, and relevant experimental protocols. The information is intended for researchers, scientists, and professionals in drug development and materials science who are interested in this compound's synthesis, analysis, and applications.

Compound Identification

This compound is a key intermediate in the synthesis of various organic compounds and serves as a monomer in the production of the biodegradable polyester, poly(butylene succinate) (PBS).[1] It is also a product of the enzymatic degradation of PBS.[2]

Table 1: Identifiers for this compound

| Identifier | Value |

|---|---|

| CAS Number | 56149-52-1[3][4][5][6] |

| IUPAC Name | 4-(4-hydroxybutoxy)-4-oxobutanoic acid[1][6] |

| Molecular Formula | C₈H₁₄O₅[3][4][5][6] |

| Synonyms | Butanedioic acid, mono(4-hydroxybutyl) ester; 4-(4-Hydroxybutoxy)-4-oxobutanoic acid[4] |

| EC Number | 260-022-3[3][6] |

| DSSTox Substance ID | DTXSID40204686[3][6] |

| InChI Key | KCROXMKUVBDUMP-UHFFFAOYSA-N[4][6] |

| Canonical SMILES | C(CCOC(=O)CCC(=O)O)CO[3][6] |

Physicochemical Properties

The chemical and physical properties of this compound are summarized below. This data is essential for understanding its behavior in various chemical and biological systems.

Table 2: Physicochemical Data for this compound

| Property | Value |

|---|---|

| Molecular Weight | 190.19 g/mol [3][5][6] |

| Boiling Point | 373.6°C at 760 mmHg[1][3] |

| Flash Point | 150.6°C[1][3] |

| Density | 1.217 g/cm³[1][3] |

| pKa | 4.43 ± 0.17 (Predicted)[3] |

| LogP | -0.0649 to -0.4[3][4][6] |

| Hydrogen Bond Donor Count | 2[3][6] |

| Hydrogen Bond Acceptor Count | 5[3][6] |

| Rotatable Bond Count | 8[3][6] |

| Exact Mass | 190.08412354[3][6] |

| Polar Surface Area | 83.83 Ų[3][6] |

Logical and Experimental Workflows

The following diagrams illustrate the role of this compound as a chemical intermediate and a workflow for its analysis.

Caption: Synthesis and Degradation Relationship of this compound.

Caption: Experimental Workflow for HPLC Analysis.

Experimental Protocols

Synthesis via Direct Esterification

This compound is the initial product of the esterification reaction between succinic acid and 1,4-butanediol, which then proceeds to form the polymer PBS. The protocol to synthesize the monomeric/oligomeric species is as follows, adapted from PBS synthesis methods.[7]

-

Materials: Succinic acid, 1,4-butanediol (in molar excess, e.g., 1.2:1 ratio to acid), esterification catalyst (e.g., tetrabutyl titanate, optional for monomer synthesis), thermal stabilizer (e.g., triphenyl phosphite).

-

Apparatus: A four-neck flask equipped with a mechanical stirrer, nitrogen inlet, and a water separator/condenser.

-

Procedure:

-

Charge the reactor with 1.0 mole of succinic acid and 1.2 moles of 1,4-butanediol.

-

Purge the system with dry nitrogen to create an inert atmosphere.

-

Heat the mixture to approximately 165°C while stirring. This initiates the esterification reaction, where the carboxylic acid group of succinic acid reacts with a hydroxyl group of 1,4-butanediol.

-

Water is generated as a byproduct and should be continuously removed via the water separator to drive the reaction forward.

-

The reaction is monitored by measuring the amount of water collected or by analyzing aliquots for the acid number.

-

To obtain this compound as the primary product, the reaction should be stopped after the initial esterification phase, before significant polycondensation occurs at higher temperatures and vacuum. The resulting product will be a mixture containing the desired compound, unreacted starting materials, and some diester. Purification can be achieved through techniques like column chromatography.

-

Analysis by Reverse-Phase HPLC

An analytical method for the separation and quantification of this compound using reverse-phase high-performance liquid chromatography (RP-HPLC) has been described.[4][8]

-

Objective: To separate and quantify this compound in a sample mixture.

-

HPLC System: A standard HPLC system with a UV or Mass Spectrometry (MS) detector.

-

Column: Newcrom R1 column (a reverse-phase column with low silanol activity).[8]

-

Mobile Phase:

-

Method Parameters (Typical):

-

Prepare the mobile phase and degas it thoroughly.

-

Equilibrate the Newcrom R1 column with the mobile phase until a stable baseline is achieved.

-

Prepare standard solutions of this compound at known concentrations and the sample for analysis by dissolving them in the mobile phase.

-

Inject a fixed volume (e.g., 10-20 µL) of the sample onto the column.

-

Run the analysis using an isocratic or gradient elution profile.

-

Detect the compound as it elutes from the column using the selected detector.

-

Identify the peak for this compound by comparing its retention time to that of a certified reference standard.

-

Quantify the amount of the compound by integrating the peak area and comparing it against a calibration curve generated from the standard solutions.

-

-

Scalability: This liquid chromatography method is scalable and can be adapted for preparative separation to isolate impurities or for pharmacokinetic studies.[4][8]

References

- 1. This compound | 56149-52-1 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound|lookchem [lookchem.com]

- 4. This compound | SIELC Technologies [sielc.com]

- 5. This compound | 56149-52-1 | GCA14952 [biosynth.com]

- 6. This compound | C8H14O5 | CID 92032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Synthesis of Poly(butylene succinate) Catalyzed by Tetrabutyl Titanate and Supported by Activated Carbon - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

In-Depth Spectroscopic Analysis of (4-Hydroxybutyl) Hydrogen Succinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data analysis of (4-Hydroxybutyl) hydrogen succinate, a molecule of interest in various chemical and pharmaceutical research domains. This document outlines the expected spectroscopic characteristics based on its structure and provides detailed experimental protocols for acquiring and interpreting the corresponding data.

Molecular Structure and Spectroscopic Overview

This compound (C₈H₁₄O₅) is an ester derived from succinic acid and 1,4-butanediol. Its structure, featuring both a carboxylic acid and a primary alcohol functional group, gives rise to distinct spectroscopic signatures. The molecular weight of this compound is 190.19 g/mol , and its monoisotopic mass is 190.08412354 Da. A thorough analysis using Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) is essential for its unambiguous identification and characterization.

Spectroscopic Data Presentation

The following tables summarize the expected and observed spectroscopic data for this compound.

Table 1: FT-IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3500-3200 (broad) | O-H (Alcohol) | Stretching |

| 3300-2500 (broad) | O-H (Carboxylic Acid) | Stretching |

| 2950-2850 | C-H (Alkyl) | Stretching |

| ~1735 | C=O (Ester) | Stretching |

| ~1710 | C=O (Carboxylic Acid) | Stretching |

| ~1250-1050 | C-O | Stretching |

Table 2: ¹H NMR Spectroscopic Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~4.1 | Triplet | 2H | -O-CH₂ -CH₂- |

| ~3.6 | Triplet | 2H | -CH₂ -OH |

| ~2.6 | Multiplet | 4H | -CO-CH₂ -CH₂ -COOH |

| ~1.7 | Multiplet | 4H | -CH₂-CH₂ -CH₂ -CH₂- |

| ~10-12 | Singlet (broad) | 1H | -COOH |

Table 3: ¹³C NMR Spectroscopic Data

| Chemical Shift (ppm) | Carbon Type | Assignment |

| ~178 | Carbonyl | C OOH |

| ~172 | Carbonyl | -O-C O- |

| ~64 | Aliphatic | -O-C H₂- |

| ~62 | Aliphatic | -C H₂-OH |

| ~31 | Aliphatic | -CO-C H₂- |

| ~29 | Aliphatic | -CO-CH₂-C H₂- |

| ~25 | Aliphatic | -CH₂-C H₂-CH₂-OH |

| ~24 | Aliphatic | -O-CH₂-C H₂- |

Table 4: Mass Spectrometry Data

| m/z | Interpretation |

| 191.0917 | [M+H]⁺ (Monoisotopic Mass: 190.0841) |

| 173.0811 | [M-H₂O+H]⁺ |

| 117.0344 | [Succinic Anhydride + H]⁺ |

| 101.0239 | [Succinic Acid + H]⁺ |

| 73.0603 | [Butanediol Fragment]⁺ |

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

FT-IR Spectroscopy

-

Sample Preparation: A small amount of neat this compound is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrument: A Fourier-Transform Infrared Spectrometer.

-

Parameters:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32

-

-

Procedure:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place the sample on the ATR crystal, ensuring good contact.

-

Acquire the sample spectrum.

-

The final spectrum is presented in terms of transmittance or absorbance.

-

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrument: A 400 MHz (or higher) Nuclear Magnetic Resonance Spectrometer.

-

¹H NMR Parameters:

-

Pulse Program: Standard single-pulse experiment (zg30).

-

Number of Scans: 16-64

-

Relaxation Delay: 1-2 seconds

-

Spectral Width: 0-16 ppm

-

-

¹³C NMR Parameters:

-

Pulse Program: Proton-decoupled pulse program (zgpg30).

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay: 2-5 seconds

-

Spectral Width: 0-220 ppm

-

-

Procedure:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal resolution.

-

Acquire the Free Induction Decay (FID) for both ¹H and ¹³C experiments.

-

Process the FID using Fourier transformation, phase correction, and baseline correction.

-

Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

-

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

-

Parameters (Positive Ion Mode):

-

Ionization Mode: Electrospray Ionization (ESI+)

-

Capillary Voltage: 3-4 kV

-

Drying Gas Flow: 5-10 L/min

-

Drying Gas Temperature: 200-300 °C

-

Mass Range: 50-500 m/z

-

-

Procedure:

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Acquire the mass spectrum in full scan mode.

-

For structural elucidation, perform tandem mass spectrometry (MS/MS) on the protonated molecular ion ([M+H]⁺) to obtain fragmentation patterns.

-

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

Navigating the Formulation Frontier: A Technical Guide to the Solubility and Miscibility of (4-Hydroxybutyl) hydrogen succinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Hydroxybutyl) hydrogen succinate, a versatile monoester of succinic acid and 1,4-butanediol, holds significant promise in various applications, including as a building block for biodegradable polymers and a potential component in pharmaceutical formulations. A thorough understanding of its solubility and miscibility in common solvents is paramount for its effective utilization in research and development. This technical guide provides a comprehensive overview of the methodologies for determining these critical physicochemical properties. In the absence of publicly available quantitative data for this compound, this document focuses on equipping researchers with detailed experimental protocols and theoretical frameworks to systematically evaluate its solubility and miscibility.

Introduction

The solubility and miscibility of an active pharmaceutical ingredient (API) or a key excipient like this compound are fundamental parameters that influence a wide array of processes in drug development, including synthesis, purification, formulation, and bioavailability. The presence of both a hydroxyl and a carboxylic acid group in its structure suggests a molecule with the potential for complex solvent interactions. This guide outlines standardized experimental procedures for quantitatively assessing its solubility and qualitatively determining its miscibility in a range of common laboratory solvents. Furthermore, it introduces a theoretical approach using Hansen Solubility Parameters (HSP) to predict and rationalize solvent selection.

Quantitative Solubility Determination

Table 1: Experimental Solubility of this compound

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Method |

| Water | 25 | Data to be determined | Shake-Flask |

| Ethanol | 25 | Data to be determined | Shake-Flask |

| Methanol | 25 | Data to be determined | Shake-Flask |

| Acetone | 25 | Data to be determined | Shake-Flask |

| Ethyl Acetate | 25 | Data to be determined | Shake-Flask |

| Dichloromethane | 25 | Data to be determined | Shake-Flask |

| Toluene | 25 | Data to be determined | Shake-Flask |

| Add other solvents as needed |

Experimental Protocol: Shake-Flask Method for Solubility Determination

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a given solvent.

3.1. Materials and Equipment

-

This compound (solid)

-

Selected solvents (analytical grade or higher)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Vials with screw caps

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical instrumentation for quantification (e.g., HPLC, UV-Vis spectrophotometer, or gravimetric analysis)

3.2. Procedure

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is formed.

-

Solvent Addition: Add a known volume or mass of the selected solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, which should be determined by preliminary experiments where the concentration of the solute in the supernatant is measured at different time points until it becomes constant.

-

Phase Separation: Once equilibrium is reached, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the excess solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove all undissolved solids. The filtration step should be performed quickly to avoid temperature fluctuations that could affect solubility.

-

Quantification: Accurately dilute the filtered supernatant with a suitable solvent and analyze the concentration of this compound using a pre-validated analytical method.

-

Gravimetric Analysis: A known volume of the filtrate can be evaporated to dryness, and the mass of the remaining solute can be determined.

-

Chromatographic/Spectroscopic Analysis: The concentration can be determined by comparing the analytical response (e.g., peak area in HPLC) to a calibration curve prepared with known standards.

-

-

Data Reporting: Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Miscibility Determination

Miscibility is the property of liquids to mix in all proportions, forming a homogeneous solution. The following provides a straightforward protocol for determining the miscibility of this compound (assuming it is a liquid at the test temperature or can be melted without degradation) with common solvents.

4.1. Experimental Protocol: Visual Miscibility Assessment

-

Materials: this compound (liquid), selected solvents, glass test tubes or vials.

-

Procedure: a. In a clear glass test tube, add equal volumes of this compound and the test solvent (e.g., 1 mL of each). b. Stopper the test tube and shake vigorously for 30-60 seconds. c. Allow the mixture to stand and observe for the formation of a single, clear phase or the presence of two distinct layers. d. If a single phase is observed, the two are miscible. If two layers form, they are immiscible. If the solution is cloudy or forms an emulsion, they are partially miscible. e. Repeat the experiment with varying ratios (e.g., 1:9 and 9:1) of the compound to the solvent to confirm miscibility across all proportions.

Caption: Logical Flow for Visual Miscibility Assessment.

Theoretical Prediction: Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters offer a theoretical framework for predicting the solubility and miscibility of a solute in various solvents based on the principle of "like dissolves like." HSP theory decomposes the total cohesive energy of a substance into three components:

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

A solvent is more likely to dissolve a solute if their HSP values are similar. The distance (Ra) between the HSP of the solute and the solvent in the three-dimensional Hansen space can be calculated. A smaller Ra indicates a higher likelihood of solubility.

5.1. Predictive Workflow using HSP

-

Obtain Solute HSP: Determine the Hansen Solubility Parameters for this compound. This can be done through group contribution methods or using specialized software.

-

Compile Solvent HSP: Gather the known HSP values for a range of common solvents from literature or databases.

-

Calculate HSP Distance (Ra): For each solvent, calculate the distance to the solute in Hansen space.

-

Predict Solubility: Solvents with a smaller Ra are predicted to be better solvents. This can be used to prioritize solvents for experimental testing.

An In-depth Technical Guide on the Thermal Properties and Stability of (4-Hydroxybutyl) hydrogen succinate

This technical guide provides a comprehensive overview of the thermal properties and stability of (4-Hydroxybutyl) hydrogen succinate. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and visual representations of key processes.

Introduction

This compound, with the CAS number 56149-52-1, is an organic chemical compound that serves as a crucial monomer in the synthesis of biodegradable polyesters, most notably poly(butylene succinate) (PBS).[1] Understanding its thermal properties and stability is paramount for controlling polymerization processes, predicting the performance and degradation of the resulting polymers, and assessing its suitability in various applications, including drug delivery systems. This document summarizes the key physicochemical properties, thermal behavior, and the experimental protocols used for their determination.

Physicochemical and Thermal Properties

The fundamental physicochemical and thermal properties of this compound are summarized in Table 1. These values are critical for handling, processing, and modeling the behavior of the compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₄O₅ | [2][3] |

| Molecular Weight | 190.19 g/mol | [1][3] |

| IUPAC Name | 4-(4-hydroxybutoxy)-4-oxobutanoic acid | [3] |

| Boiling Point | 373.6°C at 760 mmHg | [1][2] |

| Flash Point | 150.6°C | [1][2] |

| Density | 1.217 g/cm³ | [1][2] |

| Vapor Pressure | 4.16E-07 mmHg at 25°C | [2] |

| pKa (Predicted) | 4.43 ± 0.17 |[2] |

Thermal Stability and Decomposition

While data on the specific decomposition of the monomer is limited, extensive research on its polymer, poly(butylene succinate) (PBS) and other poly(alkylene succinate)s, provides significant insight into the thermal stability of the succinate ester linkage.

Thermogravimetric analysis (TGA) of poly(alkylene succinate)s reveals high thermal stability.[4] These polymers typically undergo a single-step decomposition process at elevated temperatures. The maximum decomposition rates are observed at temperatures between 420°C and 430°C.[4][5] Studies on related succinate hybrids show they are thermally stable up to approximately 191-208°C, after which multi-step decomposition begins.[6]

The primary decomposition mechanism for these polyesters is reported to be β-hydrogen bond scission, with a smaller contribution from homolytic scission.[4] Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) analysis of the evolved gases during thermal degradation primarily identifies products consistent with this pathway.[4] Under oxidizing conditions, the final decomposition stage above 460°C involves the combustion of intermediate products, releasing inorganic gases such as CO₂, CO, and H₂O.[6]

Table 2: Thermal Decomposition Characteristics of Poly(alkylene succinate)s

| Parameter | Description | Value Range | Source |

|---|---|---|---|

| Decomposition Onset (T₅%) | Temperature at 5% mass loss. | Stable up to ~200°C for related hybrids. | [6] |

| Maximum Decomposition Temp. | Temperature of the fastest decomposition rate. | 420 - 430 °C | [4][5] |

| Primary Mechanism | Main chemical process of degradation. | β-Hydrogen Bond Scission | [4] |

| Pyrolysis Temperature | Temperature used for Py-GC/MS studies. | 450 °C |[4] |

Experimental Protocols

The characterization of thermal properties relies on standardized analytical techniques. The methodologies detailed below are representative of the protocols used in the cited literature.

DSC is employed to determine melting points and glass transition temperatures of materials.[7]

-

Objective: To measure the heat flow associated with thermal transitions in a material as a function of temperature.

-

Apparatus: DSC 4000 (Perkin Elmer) or similar.[7]

-

Sample Preparation: 5–10 mg of the sample is weighed and hermetically sealed in an aluminum pan.[7]

-

Analysis Conditions:

-

Data Analysis: The resulting thermogram is analyzed to identify endothermic peaks (melting) and step changes in the baseline (glass transition).

TGA is used to evaluate the thermal stability and decomposition profile of a material.

-

Objective: To measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere.

-

Apparatus: Simultaneous thermogravimetry (TG) analyzer coupled with evolved gas analysis (FTIR/QMS).[6]

-

Sample Preparation: Approximately 10 mg of the sample is placed in an open Al₂O₃ crucible.[6]

-

Analysis Conditions:

-

Data Analysis: The TGA curve plots the percentage of remaining mass against temperature. The first derivative of this curve (DTG) shows the rate of mass loss, with peaks indicating the temperatures of maximum decomposition.[5]

Visualizations

To better illustrate the processes involved in characterizing this compound and its related polymers, the following diagrams are provided.

References

- 1. This compound | 56149-52-1 | Benchchem [benchchem.com]

- 2. This compound|lookchem [lookchem.com]

- 3. This compound | C8H14O5 | CID 92032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. oamjms.eu [oamjms.eu]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Polymerization of (4-Hydroxybutyl) hydrogen succinate to Poly(butylene succinate)

This technical guide provides a comprehensive overview of the primary mechanisms for the polymerization of this compound to yield poly(butylene succinate) (PBS), a biodegradable polyester of significant interest for biomedical and pharmaceutical applications. The synthesis of PBS is predominantly achieved through the reaction of succinic acid (or its ester derivatives) and 1,4-butanediol. The monomer, this compound, represents the initial esterification product of these two reactants, which subsequently undergoes polymerization. This guide details the core polymerization methodologies, including direct polycondensation, transesterification, and ring-opening polymerization (ROP), with a focus on their reaction mechanisms, experimental protocols, and the influence of various parameters on the final polymer properties.

Direct Polycondensation

Direct polycondensation is the most common industrial method for synthesizing PBS. It is a two-stage process involving the direct esterification of succinic acid and 1,4-butanediol to form low-molecular-weight prepolymers or oligomers, followed by a polycondensation step under high vacuum and elevated temperatures to increase the molecular weight.[1][2] The initial esterification reaction forms this compound as an intermediate, which then reacts further.

Mechanism of Direct Polycondensation

The first stage is the esterification of succinic acid and 1,4-butanediol, typically with a slight excess of the diol, at temperatures around 140-190°C. This reaction proceeds with the elimination of water to form ester linkages and produces a mixture of oligomers with hydroxyl end-groups.[2][3][4]

The second stage, polycondensation, is carried out at higher temperatures (210-240°C) and under a high vacuum.[2][5] The vacuum is crucial for removing the 1,4-butanediol and water byproducts, which drives the equilibrium towards the formation of high-molecular-weight polymer chains.[6] Metal-based catalysts, such as those based on titanium, tin, or germanium, are often employed to accelerate the reaction rate.[6][7]

References

- 1. Synthesis of Poly(butylene succinate) Catalyzed by Tetrabutyl Titanate and Supported by Activated Carbon - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN103012757A - Preparation method of poly(butylene succinate) - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Kinetics and Modeling of Melt Polycondensation for Synthesis of Poly[(butylene succinate)‐<i>co</i>‐(butylene terephtha… [ouci.dntb.gov.ua]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

The Discovery and Synthesis of (4-Hydroxybutyl) Hydrogen Succinate: A Technical Review

(4-Hydroxybutyl) hydrogen succinate , a key intermediate in the production of biodegradable polymers, has garnered significant attention in materials science. This technical guide provides a comprehensive literature review on its discovery, synthesis, and characterization, tailored for researchers, scientists, and drug development professionals. While not a direct therapeutic agent, its role in the synthesis of biocompatible materials makes it a compound of interest.

Introduction and Discovery

This compound, also known as succinic acid mono-(4-hydroxybutyl) ester, is not a compound with a singular, celebrated "discovery" in the traditional sense. Its existence is a fundamental consequence of the principles of esterification. The true significance of this molecule emerged with the development of the biodegradable polyester, poly(butylene succinate) (PBS) . The synthesis of PBS from succinic acid and 1,4-butanediol proceeds through the initial formation of this compound as the primary monoester intermediate. Therefore, the "discovery" of this compound is intrinsically linked to the pioneering work on PBS synthesis. Early research and patents focused on the production of the final polymer, with the monoester being a transient, yet crucial, species in the polymerization process.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, purification, and analysis.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₁₄O₅ |

| Molecular Weight | 190.19 g/mol |

| IUPAC Name | 4-(4-hydroxybutoxy)-4-oxobutanoic acid |

| CAS Number | 56149-52-1 |

| Boiling Point | 373.6 °C at 760 mmHg |

| Flash Point | 150.6 °C |

| Density | 1.217 g/cm³ |

| XLogP3 | -0.4 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 5 |

| Rotatable Bond Count | 8 |

Synthesis of this compound

The primary method for synthesizing this compound is through the direct esterification of succinic acid with 1,4-butanediol. This reaction forms the basis for the production of PBS oligomers and polymers.

General Experimental Protocol: Melt Polycondensation (Esterification Stage)

This protocol is adapted from the initial stage of PBS oligomer synthesis as described by Labruyère et al. (2015).

Materials:

-

Succinic acid (SA)

-

1,4-butanediol (BDO)

-

Titanium(IV) tetraisopropoxide (catalyst)

-

Nitrogen or Argon gas (for inert atmosphere)

Equipment:

-

Jacketed glass reactor equipped with a mechanical stirrer, a condenser, and a nitrogen/argon inlet.

-

Heating mantle with temperature control.

-

Vacuum pump.

Procedure:

-

Charging the Reactor: The reactor is charged with succinic acid and a slight excess of 1,4-butanediol (e.g., a molar ratio of SA:BDO of 1:1.1 to 1:1.2). The excess diol helps to ensure the formation of hydroxyl-terminated oligomers.

-

Catalyst Addition: The catalyst, titanium(IV) tetraisopropoxide, is added to the reaction mixture. The typical catalyst concentration is in the range of 0.05-0.1 mol% relative to the succinic acid.

-

Inert Atmosphere: The reactor is purged with nitrogen or argon gas to remove oxygen and prevent oxidative side reactions.

-

Esterification: The reaction mixture is heated to a temperature between 160°C and 190°C with constant stirring. The esterification reaction commences, producing this compound and water as a byproduct.

-

Water Removal: The water produced during the reaction is continuously removed by distillation through the condenser to drive the equilibrium towards the formation of the ester.

-

Monitoring the Reaction: The reaction progress can be monitored by measuring the amount of water collected or by analyzing aliquots of the reaction mixture for the acid value. The reaction is typically considered complete when the theoretical amount of water has been collected.

Logical Flow of the Synthesis Process

Caption: Workflow for the synthesis of this compound.

Characterization Techniques

The characterization of this compound relies on standard analytical techniques to confirm its structure and purity.

Spectroscopic Analysis

Table 2: Spectroscopic Data for this compound

| Technique | Key Observables |

| ¹H NMR | Signals corresponding to the methylene protons of the butanediol and succinic acid moieties, and the hydroxyl and carboxylic acid protons. |

| ¹³C NMR | Resonances for the carbonyl carbons of the ester and carboxylic acid groups, and the methylene carbons. |

| FTIR | Characteristic absorption bands for the O-H stretch of the carboxylic acid and alcohol, the C=O stretch of the ester and carboxylic acid, and C-O stretching vibrations. |

| Mass Spectrometry | The molecular ion peak (M+) and characteristic fragmentation patterns. |

Role in Poly(butylene succinate) (PBS) Synthesis

This compound is the foundational building block in the two-step synthesis of PBS. The process involves an initial esterification followed by polycondensation.

PBS Synthesis Pathway

Caption: Signaling pathway for the synthesis of Poly(butylene succinate) (PBS).

The initial esterification of succinic acid and 1,4-butanediol yields this compound. In the subsequent polycondensation step, which is typically carried out at a higher temperature and under vacuum, these monoester molecules react with each other and with any remaining 1,4-butanediol to form longer polyester chains, eventually leading to high molecular weight PBS.

Conclusion

While the "discovery" of this compound is not marked by a singular event, its importance as a critical intermediate in the synthesis of the biodegradable polymer PBS is well-established. The synthesis via direct esterification of succinic acid and 1,4-butanediol is a robust and well-understood process. This technical guide has provided a detailed overview of its synthesis, physicochemical properties, and its central role in the production of PBS, offering a valuable resource for professionals in materials science and polymer chemistry. Further research providing detailed spectroscopic analysis of the isolated monoester would be a valuable addition to the scientific literature.

Safety, handling, and disposal of (4-Hydroxybutyl) hydrogen succinate in a lab setting

An in-depth technical guide on the safety, handling, and disposal of (4-Hydroxybutyl) hydrogen succinate is currently limited by the lack of a publicly available Safety Data Sheet (SDS). While general information can be inferred from similar chemical structures, a specific SDS is crucial for providing accurate and reliable safety, handling, and disposal protocols. This guide synthesizes the available data and provides general guidance based on standard laboratory practices for similar compounds.

Chemical and Physical Properties

This compound is a monoester of succinic acid and 1,4-butanediol. Its properties are summarized in the table below, based on data from chemical suppliers and databases.[1][2]

| Property | Value | Source |

| Molecular Formula | C₈H₁₄O₅ | LookChem[1], PubChem[2] |

| Molecular Weight | 190.19 g/mol | LookChem[1], PubChem[2] |

| CAS Number | 56149-52-1 | LookChem[1], PubChem[2] |

| Appearance | No data available | - |

| Boiling Point | 373.6 °C at 760 mmHg | LookChem[1] |

| Flash Point | 150.6 °C | LookChem[1] |

| Density | 1.217 g/cm³ | LookChem[1] |

| Vapor Pressure | 4.16E-07 mmHg at 25°C | LookChem[1] |

| LogP | -0.4 | LookChem[1], PubChem[2] |

| Hydrogen Bond Donor Count | 2 | LookChem[1], PubChem[2] |

| Hydrogen Bond Acceptor Count | 5 | LookChem[1], PubChem[2] |

Safety and Hazard Information

General Potential Hazards (Inferred):

-

Eye Irritation: Succinic acid is known to cause serious eye damage.[3] Therefore, this compound may be a severe eye irritant.

-

Skin Irritation: Similar compounds can cause skin irritation.[4][5]

-

Respiratory Irritation: Inhalation of vapors or aerosols may cause respiratory tract irritation.

-

Ingestion: May be harmful if swallowed.

Precautionary Measures:

Given the potential hazards, the following precautionary statements, derived from safety data sheets of similar chemicals, should be followed:

| Precautionary Code | Description |

| P264 | Wash skin thoroughly after handling.[4] |

| P280 | Wear protective gloves/ eye protection/ face protection.[4][5] |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[4] |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] |

| P310 | Immediately call a POISON CENTER/doctor.[4] |

| P501 | Dispose of contents/ container to an approved waste disposal plant. |

Handling and Storage

Proper handling and storage procedures are essential to ensure laboratory safety. The following guidelines are based on general best practices for handling laboratory chemicals.[6][7][8][9]

Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of potential vapors.

-

Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves.

-

Avoid direct contact with skin and eyes.

-

Do not eat, drink, or smoke in the laboratory.

-

Wash hands thoroughly after handling the chemical.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents, strong bases, and strong acids.

-

Store away from heat, sparks, and open flames.

-

Containers should be clearly labeled with the chemical name and any known hazards.

Disposal

The disposal of this compound should be carried out in accordance with local, state, and federal regulations. As a general guideline:

-

Collect waste in a designated, labeled, and sealed container.

-

Do not dispose of the chemical down the drain or in the general trash.

-

Contact your institution's environmental health and safety (EHS) office for specific disposal procedures.

-

If the material is spilled, it should be contained, absorbed with an inert material, and placed in a suitable container for disposal.[4]

Experimental Protocols

A specific, detailed experimental protocol for a reaction using this compound as a primary reactant is not available in the public domain. However, it is known to be used as a monomer in the synthesis of polyesters like poly(butylene succinate) (PBS). A general workflow for such a polymerization reaction is provided below.

General Polymerization Workflow:

Caption: General workflow for the polymerization of this compound.

Disclaimer: This guide is intended for informational purposes only and is based on the limited data available. It is not a substitute for a formal Safety Data Sheet. Researchers, scientists, and drug development professionals should exercise caution and consult with their institution's Environmental Health and Safety department for specific guidance on handling and disposing of this chemical.

References

- 1. This compound|lookchem [lookchem.com]

- 2. This compound | C8H14O5 | CID 92032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. carlroth.com:443 [carlroth.com:443]

- 4. download.basf.com [download.basf.com]

- 5. file.medchemexpress.eu [file.medchemexpress.eu]

- 6. fishersci.com [fishersci.com]

- 7. Specific Chemical Handling and Storage - FAA USA Safety and Health Programs [uwm.edu]

- 8. Article - Laboratory Safety Manual - ... [policies.unc.edu]

- 9. utsc.utoronto.ca [utsc.utoronto.ca]

Physical and chemical characteristics of (4-Hydroxybutyl) hydrogen succinate

An In-depth Technical Guide on the Physical and Chemical Characteristics of (4-Hydroxybutyl) hydrogen succinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a mono-ester of succinic acid and 1,4-butanediol, serves as a key chemical intermediate with growing interest in polymer chemistry and potential biomedical applications. It is a primary building block in the synthesis of the biodegradable polymer poly(butylene succinate) (PBS) and its derivatives.[1] Furthermore, analogous succinate mono-esters have demonstrated notable biological activity, suggesting potential therapeutic applications for this class of molecules.[2][3] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and a discussion of the potential biological significance of succinate esters in metabolic pathways.

Physical and Chemical Characteristics

The physical and chemical properties of this compound are summarized in the tables below. These data are crucial for its handling, characterization, and application in various experimental settings.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| IUPAC Name | 4-(4-hydroxybutoxy)-4-oxobutanoic acid | [1][4] |

| Synonyms | Butanedioic acid, mono(4-hydroxybutyl) ester | [5] |

| CAS Number | 56149-52-1 | [1][4] |

| Molecular Formula | C₈H₁₄O₅ | [2][4] |

| Molecular Weight | 190.19 g/mol | [1][4] |

| Density | 1.217 g/cm³ | [1][2] |

| Boiling Point | 373.6°C at 760 mmHg | [1][2] |

| Flash Point | 150.6°C | [1][2] |

| Vapor Pressure | 4.16 x 10⁻⁷ mmHg at 25°C | [2] |

Table 2: Chemical and Computational Properties

| Property | Value | Source(s) |

| pKa (Predicted) | 4.43 ± 0.17 | [2] |

| XLogP3 | -0.4 | [2][4] |

| Hydrogen Bond Donor Count | 2 | [2] |

| Hydrogen Bond Acceptor Count | 5 | [2] |

| Rotatable Bond Count | 8 | [2] |

| Topological Polar Surface Area | 83.8 Ų | [4] |

| Complexity | 166 | [2][4] |

| Exact Mass | 190.08412354 Da | [2][4] |

Table 3: Solubility Profile (Qualitative)

| Solvent | Expected Solubility | Rationale |

| Water | Soluble | The presence of a carboxylic acid and a hydroxyl group allows for hydrogen bonding with water. |

| Methanol, Ethanol | Very Soluble | Polar protic solvents that can engage in hydrogen bonding with the solute. A related compound, metoprolol succinate, shows high solubility in methanol.[6] |

| Acetone | Soluble | A polar aprotic solvent that can act as a hydrogen bond acceptor. |

| Dimethyl Sulfoxide (DMSO) | Very Soluble | A highly polar aprotic solvent capable of dissolving a wide range of compounds. |

| Ethyl Acetate | Moderately Soluble | Lower polarity compared to alcohols and acetone, but should still provide some solubility. |

| Hexane, Toluene | Sparingly Soluble to Insoluble | Nonpolar solvents are unlikely to effectively solvate the polar functional groups of the molecule. |

Spectral Characteristics

Detailed spectral data is essential for the structural confirmation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different methylene groups of the butyl chain and the succinate moiety. The hydroxyl and carboxylic acid protons will appear as broad singlets, and their chemical shifts may vary depending on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will show eight distinct signals for each carbon atom in the molecule. The carbonyl carbons of the ester and carboxylic acid will be the most downfield shifted signals.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum will be characterized by the following key absorption bands:

-

O-H Stretch (Carboxylic Acid): A very broad band in the region of 3300-2500 cm⁻¹.

-

O-H Stretch (Alcohol): A broad band around 3400 cm⁻¹.

-

C-H Stretch (Aliphatic): Sharp peaks just below 3000 cm⁻¹.

-

C=O Stretch (Ester and Carboxylic Acid): Strong, sharp peaks in the region of 1735-1700 cm⁻¹. The two carbonyl groups may overlap or appear as a broadened peak.

-

C-O Stretch: Bands in the 1300-1000 cm⁻¹ region.

Experimental Protocols

Synthesis of this compound

The following is a representative protocol for the synthesis of this compound via the ring-opening of succinic anhydride with 1,4-butanediol.

Materials:

-

Succinic anhydride

-

1,4-butanediol (use a molar excess, e.g., 1.5 to 2 equivalents)

-

Toluene (as solvent)

-

Pyridine (as catalyst, optional)

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

1 M Hydrochloric acid

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve succinic anhydride (1.0 eq) in toluene.

-

Add 1,4-butanediol (1.5 eq) to the solution. A catalytic amount of pyridine can be added to facilitate the reaction.

-

Heat the reaction mixture to reflux (approximately 110°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the succinic anhydride is consumed.

-

Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

-

Dilute the mixture with dichloromethane and wash with 1 M HCl to remove any remaining pyridine and unreacted 1,4-butanediol.

-

Perform a subsequent wash with saturated sodium bicarbonate solution to remove any unreacted succinic acid that may have formed from hydrolysis of the anhydride.

-

Wash with brine, then dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

The product can be further purified by column chromatography on silica gel if necessary.

Caption: Workflow for the synthesis of this compound.

High-Performance Liquid Chromatography (HPLC) Analysis

This protocol is based on a reverse-phase HPLC method suitable for the analysis of this compound.[3][5]

Instrumentation & Columns:

-

HPLC system with a UV detector

-

Column: Newcrom R1 or a similar reverse-phase C18 column

Mobile Phase & Conditions:

-

Mobile Phase A: Water with 0.1% Phosphoric Acid (for standard UV detection) or 0.1% Formic Acid (for Mass Spectrometry compatibility).[3][5]

-

Mobile Phase B: Acetonitrile

-

Gradient: A suitable gradient from high aqueous to high organic content (e.g., 5% B to 95% B over 15 minutes).

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: ~210 nm (due to the carboxylic acid chromophore)

-

Column Temperature: Ambient or controlled at 25°C

Procedure:

-

Prepare the mobile phases and degas them thoroughly.

-

Equilibrate the HPLC column with the initial mobile phase composition for at least 15-20 minutes or until a stable baseline is achieved.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile).

-

Prepare a series of calibration standards by diluting the stock solution.

-

Inject the standards and the sample solution into the HPLC system.

-

Record the chromatograms and integrate the peak corresponding to this compound to determine its retention time and peak area for quantification.

Caption: Analytical workflow for this compound via HPLC.

Biological Significance and Potential Applications

While direct studies on the biological signaling of this compound are limited, research on analogous molecules, such as the monoethyl ester of succinic acid (EMS), provides valuable insights. EMS has been identified as a potential insulinotropic agent for the treatment of non-insulin-dependent diabetes.[2][3] Its mechanism is believed to involve its metabolism within pancreatic islet cells, where it acts as a nutrient, thereby stimulating insulin release.[2]

This suggests that this compound, upon enzymatic hydrolysis to succinate and 1,4-butanediol, could potentially enter cellular metabolic pathways. Succinate is a well-known intermediate of the Krebs cycle. The released succinate could therefore influence cellular energy metabolism.

Caption: Proposed insulinotropic action of succinate mono-esters in pancreatic cells.

Conclusion

This compound is a versatile chemical compound with established importance in materials science and emerging potential in the biomedical field. This guide has provided a detailed summary of its core physical and chemical characteristics, along with practical experimental protocols for its synthesis and analysis. The exploration of the biological activities of related succinate esters opens new avenues for research into the therapeutic potential of this compound. Further studies are warranted to fully elucidate its metabolic fate, specific biological interactions, and to explore its applications in drug development and beyond.

References

- 1. Beneficial effect of succinic acid monoethyl ester on erythrocyte membrane bound enzymes and antioxidant status in streptozotocin–nicotinamide induced type 2 diabetes | Scilit [scilit.com]

- 2. Insulinotropic action of the monoethyl ester of succinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Succinic acid monoethyl ester, a novel insulinotropic agent: effect on lipid composition and lipid peroxidation in streptozotocin-nicotin-amide induced type 2 diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dehydrogenases involved in the conversion of succinate to 4-hydroxybutanoate by Clostridium kluyveri - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Measurements, Thermodynamic Modeling, and a Hydrogen Bonding Study on the Solubilities of Metoprolol Succinate in Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Molecular Architecture: A Technical Guide to the Molecular Weight Distribution of Poly(butylene succinate)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the molecular weight distribution of poly(butylene succinate) (PBS), a biodegradable polyester with significant potential in various scientific and biomedical applications. As the precursor monomer, (4-Hydroxybutyl) hydrogen succinate polymerizes to form PBS, and understanding the resulting polymer's molecular weight distribution is critical for predicting its physical properties, degradation kinetics, and overall performance. This document offers a detailed exploration of the synthesis of PBS, the analytical techniques used to characterize its molecular weight, and the interpretation of the resulting data.

Synthesis of Poly(butylene succinate)

Poly(butylene succinate) is synthesized through the polycondensation of succinic acid and 1,4-butanediol. The reaction proceeds in two main stages: esterification and polycondensation. In the initial esterification step, the monomers react to form low molecular weight oligomers. Subsequently, under high temperature and vacuum, these oligomers undergo polycondensation to form high molecular weight PBS. The molecular weight of the final polymer can be controlled by adjusting reaction parameters such as temperature, time, and the monomer ratio.

A general workflow for the synthesis and subsequent characterization of PBS is illustrated in the following diagram.

Caption: Workflow for the synthesis and molecular weight characterization of Poly(butylene succinate).

Molecular Weight Distribution Analysis

The molecular weight of a polymer is not a single value but rather a distribution of different chain lengths. This distribution is typically characterized by several parameters:

-

Number Average Molecular Weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.

-

Weight Average Molecular Weight (Mw): An average that takes into account the weight of each polymer chain. Larger chains contribute more to this average.

-

Polydispersity Index (PDI): The ratio of Mw to Mn (PDI = Mw/Mn). It is a measure of the breadth of the molecular weight distribution. A PDI of 1.0 indicates a monodisperse polymer (all chains have the same length), while higher values indicate a broader distribution.

Experimental Data

The following tables summarize the molecular weight characteristics of PBS synthesized under different conditions, as reported in various studies.

Table 1: Molecular Weight of Oligo(butylene succinate) (OBS) Synthesized from Bio-Based Monomers

| Sample | Synthesis Time (h) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |

| OBS-L | 0 | 1,200 | 2,050 | 1.71 |

| OBS-M | 1 | 9,000 | 16,150 | 1.79 |

| OBS-H | 2 | 18,500 | 33,147 | 1.79 |

Data sourced from a study on the synthesis and characterization of fully bio-based butylene succinate oligomers.

Table 2: Molecular Weight of High Molecular Weight PBS

| Sample | Synthesis Method | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |

| Linear PBS | Coupling Reaction | 65,000 | 134,400 | 2.07 |

| Branched PBS | Branching Reaction | 78,000 | 213,300 | 2.73 |

Data adapted from a study on the preparation and characterization of high molecular weight poly(butylene succinate).

Table 3: Effect of Degradation on the Molecular Weight of PBS Films

| Degradation Time (days) | Mn (x 10⁴ g/mol ) | Mw (x 10⁴ g/mol ) | PDI (Mw/Mn) |

| 0 | 3.87 | 9.49 | 2.45 |

| 10 | 2.05 | 4.06 | 1.98 |

Data from a study on the microbial degradation of PBS films, demonstrating the decrease in molecular weight over time.

Experimental Protocols

Gel Permeation Chromatography (GPC)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most common technique for determining the molecular weight distribution of polymers. The principle of GPC is to separate polymer molecules based on their hydrodynamic volume in solution.

Detailed Protocol for GPC Analysis of Poly(butylene succinate):

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the dry PBS sample.

-

Dissolve the sample in 10 mL of a suitable solvent, such as chloroform or tetrahydrofuran (THF), to create a concentration of 0.5-1.0 mg/mL.

-

Gently agitate the solution until the polymer is fully dissolved. This may take several hours.

-

Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.

-

-

Instrumentation and Conditions:

-

GPC System: A standard GPC system equipped with a pump, injector, column oven, and a refractive index (RI) detector is typically used.

-

Columns: A set of Styragel columns (e.g., HR-1, HR-3, HR-4) is commonly employed for the separation of polyesters.

-

Mobile Phase: Chloroform or THF is used as the mobile phase at a flow rate of 1.0 mL/min.

-

Temperature: The column oven is maintained at a constant temperature, typically 35-40°C, to ensure reproducible results.

-

Injection Volume: A 100 µL injection volume is standard.

-

-

Calibration:

-

A calibration curve is generated using a series of narrow-polydispersity polystyrene standards with known molecular weights.

-

The logarithm of the molecular weight is plotted against the elution volume.

-

-

Data Analysis:

-

The elution profile of the PBS sample is recorded by the RI detector.

-

The molecular weight distribution parameters (Mn, Mw, and PDI) are calculated from the calibration curve using the GPC software.

-

A logical workflow for a typical GPC experiment is depicted below.

Caption: A generalized workflow for determining the molecular weight distribution of polymers using GPC.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for the analysis of low molecular weight polymers and oligomers. It provides information on the absolute molecular weight of individual oligomeric species. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI) are common MS techniques used for polymer analysis.

Protocol for Mass Spectrometry Analysis of PBS Oligomers:

-

Sample Preparation:

-

Dissolve the PBS oligomer sample in a suitable solvent (e.g., THF or chloroform) at a concentration of approximately 1 mg/mL.

-

For MALDI-TOF MS, mix the sample solution with a matrix solution (e.g., dithranol or α-cyano-4-hydroxycinnamic acid) and a cationizing agent (e.g., sodium trifluoroacetate).

-

Spot the mixture onto the MALDI target plate and allow it to dry.

-

-

Instrumentation:

-

A MALDI-TOF or ESI mass spectrometer is used.

-

The instrument is operated in positive ion mode.

-

-

Data Acquisition:

-

Mass spectra are acquired over a mass range appropriate for the expected oligomer distribution.

-

-

Data Analysis:

-

The resulting spectrum will show a series of peaks, each corresponding to a different oligomer with a specific number of repeating units.

-

The mass of each peak can be used to identify the structure and end-groups of the oligomers.

-

Conclusion